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Compound Name: Nickel;silicon

Cat. No.: B084514

This technical support center provides researchers, scientists, and drug development
professionals with troubleshooting guides and frequently asked questions (FAQSs) related to the
experimental challenges encountered during the study of stress evolution in nickel silicide
formation.

Frequently Asked Questions (FAQSs)
What are the primary sources of stress during nickel silicide formation?
Stress during nickel silicide formation primarily originates from two sources:

e Intrinsic Stress: This stress is generated by volume changes at the reacting interfaces as
nickel and silicon react to form different silicide phases. For instance, the formation of NizSi
is associated with a significant volume expansion, leading to compressive stress.[1][2]

o Extrinsic (Thermoelastic) Stress: This stress arises from the mismatch in the coefficients of
thermal expansion (CTE) between the nickel silicide film and the silicon substrate during
heating and cooling cycles.[3][4]

What is the typical sequence of nickel silicide phase formation and the associated stress?

The reaction of a thin nickel film with a silicon substrate typically follows a sequential phase
formation, which can be correlated with distinct changes in film stress.[5] During annealing, the
following phases generally appear in order: Ni2Si, NizSiz, and NiSi. The formation of Ni=Si is
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marked by a rapid increase in compressive force. As the reaction proceeds and Ni is
consumed, the stress may evolve towards tensile until the formation of NiSi, which is
accompanied by another increase in compressive stress, followed by relaxation at higher
temperatures.[5]

How does the addition of alloying elements, such as platinum, affect stress?

Adding platinum (Pt) to the nickel film can influence the stress and thermal stability of the
resulting silicide. Ni(Pt)Si films generally exhibit tensile stress at room temperature, with higher
Pt content leading to higher stress values.[4] The addition of Pt can also enhance the thermal
stability of the desirable NiSi phase.

What is the impact of stress on the final properties of the nickel silicide film?

Stress can significantly impact the thermal stability and morphology of the nickel silicide film.
High compressive stress can retard silicide agglomeration and the transformation from the low-
resistivity NiSi phase to the high-resistivity NiSiz phase, thereby improving thermal stability.[6]
[7] Conversely, high tensile stress can lead to the worst-case thermal stability.[6][7] Stress can
also influence the reactive diffusion process itself, with compressive stress in the NizSi phase
potentially retarding the formation of the NiSi phase.[3]

Troubleshooting Guides
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Issue

Possible Cause(s)

Troubleshooting Steps

Inconsistent or non-
reproducible stress

measurements

1. Variations in initial nickel film
thickness.2. Inconsistent
annealing ramp rates or
temperatures.3. Contamination
at the Ni/Si interface.4.
Different experimental

conditions.[2]

1. Precisely control the nickel
deposition process to ensure
uniform thickness.2. Calibrate
and carefully control the
annealing furnace to ensure
consistent thermal profiles.3.
Ensure proper cleaning of the
silicon substrate before nickel
deposition to remove any
native oxide or
contaminants.4. Document
and standardize all

experimental parameters.

Premature agglomeration of
the NiSi film

1. High tensile stress in the
film.2. High post-silicidation

annealing temperatures.

1. Introduce a capping layer
(e.g., SisNa4) to induce
compressive stress, which can
retard agglomeration.[6]2.
Optimize the post-silicidation
annealing temperature and
time to minimize

agglomeration.[8]

Formation of high-resistivity
NiSiz phase at lower than

expected temperatures

1. Poor thermal stability of the
NiSi film.2. Influence of tensile

stress.

1. Introduce alloying elements
like platinum to enhance the
thermal stability of the NiSi
phase.[4]2. Employ stress
engineering techniques, such
as using a compressive
capping layer, to suppress the

phase transformation.[6]

Discrepancy between stress
measurements from different
techniques (e.g., wafer

curvature vs. XRD)

1. Wafer curvature measures
the average stress across the
entire film, while XRD
measures strain in specific

crystallographic orientations.[9]

1. Understand the fundamental
differences between the
measurement techniques and
what each is measuring.2. Use

appropriate x-ray elastic
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[10]2. Anisotropy in the elastic constants for stress

properties of the silicide grains.  calculations from XRD data,

considering the orthorhombic
crystal structure of NiSi.[9][10]

Quantitative Data Summary

Table 1: Stress and Formation Temperatures of Nickel Silicide Phases

Nickel Silicide
Phase

Formation
Temperature Range
(°C)

Associated Stress

Notes

Ni2Si

200 - 350

Compressive

Formation is
associated with a
rapid increase in
compressive force.[2]
[51[11]

NiSi

350 - 550

Initially Compressive,
then Tensile upon

cooling

The formation itself
can be compressive,
but the final film at
room temperature is
typically under tensile
stress due to CTE
mismatch.[2][4][11]

NiSi2

> 650

Tensile

Formation is often
associated with
agglomeration and an
increase in sheet

resistance.[8][11]

Table 2: Influence of Annealing on Ni(Pt)Si Stress
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. Resulting Room
. Annealing Temperature .
Annealing Method Temperature Tensile

(°C)
Stress (GPa)

Rapid Thermal Anneal (RTA) 390 0.80
Millisecond Submelt Laser
Dynamic Scanning Anneal 800 1.65
(DSA)
DSA followed by 1h at 400°C 800 then 400 1.4
RTA followed by 1h at 400°C 390 then 400 0.85

(Data sourced from[4])

Experimental Protocols

1. In-situ Stress Measurement using Wafer Curvature

This protocol describes the use of an in-situ wafer curvature measurement technique to monitor
stress evolution during nickel silicide formation.

e Sample Preparation:
o Begin with a clean silicon (100) substrate.

o Deposit a thin film of nickel (e.g., 30 nm) onto the substrate using a technique like e-beam
evaporation or sputtering.[3]

o Experimental Setup:

o Mount the sample in a chamber equipped with a laser-based wafer curvature
measurement system.

o The system should be capable of controlled heating in an inert ambient (e.g., N2).
e Measurement Procedure:

o Measure the initial curvature of the wafer at room temperature (Ko).
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o Heat the sample at a constant ramp rate (e.g., 2 °C/min) or perform isothermal annealing
at specific temperatures (e.g., 230-250 °C).[2][5]

o Continuously record the wafer curvature (K) as a function of temperature and time.

o The force per unit width (F/W) in the film can be calculated using Stoney's equation: F/W =
(E.s*t s"2)/(6*(1-v_s)) *(K-Ko) where E_s is the Young's modulus of the substrate,
t_s is the substrate thickness, and v_s is the Poisson's ratio of the substrate.[2]

o Data Analysis:
o Plot the force per unit width (F/W) as a function of temperature or time.

o Correlate the observed changes in F/W (e.g., maxima and minima) with the formation of
different nickel silicide phases.[2]

2. Phase ldentification using X-Ray Diffraction (XRD)

This protocol outlines the use of ex-situ XRD to identify the nickel silicide phases present after
annealing.

e Sample Preparation:

o Prepare a series of samples by annealing the Ni/Si wafers at different temperatures or for
different durations corresponding to key points in the stress evolution curve.

o Rapidly cool the samples to room temperature after annealing.
e XRD Measurement:

o Perform XRD scans on each sample using a diffractometer.

o Aglancing angle or grazing incidence setup can be beneficial for thin film analysis.
o Data Analysis:

o Identify the diffraction peaks in the XRD spectra.
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o Compare the peak positions with standard powder diffraction files for known nickel silicide
phases (e.g., NizSi, NiSi, NiSiz).

o The presence of specific peaks confirms the formation of the corresponding silicide phase
at that annealing condition.

Visualizations
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
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